molecular formula C18H12N2O2 B040963 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 120500-90-5

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B040963
CAS No.: 120500-90-5
M. Wt: 288.3 g/mol
InChI Key: UWHBZLMSPZBZHY-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The chromophoric biheterocycle DPPD with a variable basic core structure was introduced into liquid crystal research . They have also been used as p-conjugated material towards electronic applications as OLED materials .

Future Directions

The future directions of DPPD research involve its potential use in various electronic applications . For instance, DPPD derivatives have been suggested for use as charge-generating materials for laser printers and information storage systems . They have also been used as p-conjugated material towards electronic applications as OLED materials .

Preparation Methods

The synthesis of ORG-30659 involves several steps. One of the synthetic routes includes the incubation of 11-methyleneestr-4-ene-3,17-dione with spores of Gomerella cingulata, resulting in 15-alpha-hydroxy-11-methyleneestr-4-ene-3,17-dione. This intermediate is then treated with ethane-1,2-dithiol and boron trifluoride etherate in ethanol to yield the 3-dithioacetal. The reaction of this compound with methanesulfonyl chloride, followed by elimination with sodium acetate, affords 11-methyleneestra-4,15-diene-3,17-dione 3-(ethylenedithioacetal). This compound is then treated with potassium acetylide in tetrahydrofuran to obtain the 17-alpha-ethynyl-17-beta-hydroxy derivative, which is finally deprotected by treatment with potassium carbonate and methyl iodide in refluxing methanol/water .

Comparison with Similar Compounds

ORG-30659 is similar to other progestins such as norethisterone and ethinylestradiol. it is unique due to its specific structure, which includes an 11-methylene group and a 17-alpha-ethynyl group . This structural uniqueness contributes to its distinct pharmacological properties.

Similar compounds include:

ORG-30659’s unique structure and metabolic pathways make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLJFKIBTOBVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068971
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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CAS No.

54660-00-3, 120500-90-5
Record name Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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Reactant of Route 5
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 6
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

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